Cas no 1258637-02-3 (2-hydroxy-3-(3-hydroxyphenyl)benzaldehyde)

2-hydroxy-3-(3-hydroxyphenyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-hydroxy-3-(3-hydroxyphenyl)benzaldehyde
- 1258637-02-3
- 2-FORMYL-6-(3-HYDROXYPHENYL)PHENOL
- 2-Formyl-6-(3-hydroxyphenyl)phenol, 95%
- 2,3'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde
- MFCD18086606
- DTXSID00685033
-
- MDL: MFCD18086606
- Inchi: InChI=1S/C13H10O3/c14-8-10-4-2-6-12(13(10)16)9-3-1-5-11(15)7-9/h1-8,15-16H
- InChI Key: PKEYJUIYCMXVOA-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)O)C2=CC=CC(=C2O)C=O
Computed Properties
- Exact Mass: 214.062994177g/mol
- Monoisotopic Mass: 214.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 57.5Ų
2-hydroxy-3-(3-hydroxyphenyl)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB320670-5 g |
2-Formyl-6-(3-hydroxyphenyl)phenol, 95%; . |
1258637-02-3 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB320670-5g |
2-Formyl-6-(3-hydroxyphenyl)phenol, 95%; . |
1258637-02-3 | 95% | 5g |
€1159.00 | 2025-02-21 |
2-hydroxy-3-(3-hydroxyphenyl)benzaldehyde Related Literature
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
Additional information on 2-hydroxy-3-(3-hydroxyphenyl)benzaldehyde
Recent Advances in the Study of 2-hydroxy-3-(3-hydroxyphenyl)benzaldehyde (CAS: 1258637-02-3) in Chemical Biology and Pharmaceutical Research
The compound 2-hydroxy-3-(3-hydroxyphenyl)benzaldehyde (CAS: 1258637-02-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activities, and implications for drug development. The compound's bifunctional phenolic and aldehyde groups make it a promising candidate for various pharmacological applications, including anti-inflammatory, antioxidant, and anticancer activities.
Recent studies have explored the synthetic pathways for 2-hydroxy-3-(3-hydroxyphenyl)benzaldehyde, with a focus on optimizing yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic method using palladium-based catalysts, achieving a yield of over 85% under mild reaction conditions. This advancement is critical for scaling up production for preclinical and clinical studies. Additionally, the compound's stability under physiological conditions has been investigated, revealing its suitability for oral administration and potential for formulation into various drug delivery systems.
In terms of biological activity, 2-hydroxy-3-(3-hydroxyphenyl)benzaldehyde has shown remarkable efficacy in modulating key signaling pathways. Research published in Biochemical Pharmacology highlighted its role as an inhibitor of NF-κB, a transcription factor implicated in chronic inflammation and cancer. The compound's ability to suppress pro-inflammatory cytokines such as TNF-α and IL-6 positions it as a potential therapeutic agent for inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Furthermore, its antioxidant properties, attributed to the phenolic hydroxyl groups, have been shown to mitigate oxidative stress in neuronal cells, suggesting neuroprotective applications.
The anticancer potential of 2-hydroxy-3-(3-hydroxyphenyl)benzaldehyde has also been a focal point of recent research. A 2024 study in Cancer Research demonstrated its ability to induce apoptosis in triple-negative breast cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. The compound's selectivity for cancer cells over normal cells, as evidenced by its low cytotoxicity in non-cancerous cell lines, underscores its potential as a targeted therapy. These findings are particularly promising given the urgent need for novel treatments for aggressive cancers with limited therapeutic options.
Despite these advancements, challenges remain in the clinical translation of 2-hydroxy-3-(3-hydroxyphenyl)benzaldehyde. Pharmacokinetic studies indicate rapid metabolism and clearance, necessitating the development of prodrug formulations or structural analogs with improved bioavailability. Collaborative efforts between chemists and pharmacologists are underway to address these limitations, with preliminary results showing promise in enhancing the compound's half-life and tissue distribution. Future research directions include exploring its synergistic effects with existing therapeutics and investigating its potential in combinatorial therapies for multifactorial diseases.
In conclusion, 2-hydroxy-3-(3-hydroxyphenyl)benzaldehyde (CAS: 1258637-02-3) represents a versatile and promising molecule in chemical biology and pharmaceutical research. Its multifaceted biological activities, coupled with recent advancements in synthesis and formulation, position it as a strong candidate for further development. Continued interdisciplinary research will be essential to unlock its full therapeutic potential and address the remaining challenges in drug development. This brief underscores the importance of ongoing investment in the study of such innovative compounds to advance the frontiers of medicine.
1258637-02-3 (2-hydroxy-3-(3-hydroxyphenyl)benzaldehyde) Related Products
- 400744-38-9(2-(4-Formylphenyl)phenol)
- 400746-69-2(2'-Hydroxy-1,1'-biphenyl-3-carboxaldehyde)
- 14562-10-8(2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde)
- 1089330-48-2(4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl-phenyl-methanone)
- 1807275-28-0(3-Chloromethyl-4-methoxy-2-(trifluoromethyl)pyridine)
- 313536-23-1(3-{6-chloroimidazo1,2-apyridin-2-yl}-2H-chromen-2-one)
- 1562983-90-7(2-(3-aminophenoxy)-N'-hydroxyethanimidamide)
- 89709-04-6(Pyrano3,2-d-1,3-dioxin β-D-Glucopyranose Derivative)
- 1185301-03-4(Ethyl 4-{(2-chlorobenzyl)aminomethyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate Hydrochloride)
- 1032187-17-9(N-[2-(4-butanoylpiperazin-1-yl)-1-(4-fluorobenzenesulfonyl)-2-oxoethyl]-2-methylbenzamide)
